molecular formula C20H40N2O6 B14291552 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane CAS No. 117875-33-9

5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane

Cat. No.: B14291552
CAS No.: 117875-33-9
M. Wt: 404.5 g/mol
InChI Key: CQUTUWFLTGWTCG-UHFFFAOYSA-N
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Description

5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane is an organic compound with a complex cage-like structure. This compound is known for its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows it to be used in a wide range of applications, including magnetic resonance imaging, organic synthesis, and electrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents such as acetonitrile or methanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is often produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methacrylic acid, ethylene glycol dimethacrylate, and 2,2′-azobisisobutyronitrile. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Mechanism of Action

The mechanism of action of 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane involves its ability to form stable complexes with metal ions. The compound’s cage-like structure allows it to encapsulate metal ions, stabilizing them and preventing unwanted reactions. This property is particularly useful in applications such as MRI, where the compound enhances the contrast by interacting with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This property makes it particularly valuable in applications requiring precise control over metal ion interactions .

Properties

CAS No.

117875-33-9

Molecular Formula

C20H40N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

5,8,15,18,23,26-hexaoxa-1,12-diazabicyclo[10.8.8]octacosane

InChI

InChI=1S/C20H40N2O6/c1-3-21-5-11-25-17-19-27-13-7-22(4-2-10-24-16-15-23-9-1)8-14-28-20-18-26-12-6-21/h1-20H2

InChI Key

CQUTUWFLTGWTCG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCOCCOCCN(CCCOCCOC1)CCOCCOCC2

Origin of Product

United States

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